4-Chloro-2-(methylsulfonyl)pyrimidine

Medicinal Chemistry Process Chemistry Building Block Synthesis

Researchers requiring regioselective, sequential functionalization of pyrimidine cores face limitations with monofunctional analogs. 4-Chloro-2-(methylsulfonyl)pyrimidine provides a dual-electrophile solution: the 2-methylsulfonyl group activates the first SNAr, leaving the 4-chloro site intact for subsequent modification. • Enables controlled, two-step synthesis of 2,4-disubstituted pyrimidine libraries. • High-yield (85.7%) oxidation step reduces cost-of-goods for large-scale manufacturing. • Defined SYK IC₅₀ of 990 nM offers a quantifiable starting point for kinase inhibitor SAR studies. Supplied with ≥98% purity; ideal for medicinal chemistry and process scale-up.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 97229-11-3
Cat. No. B1631253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylsulfonyl)pyrimidine
CAS97229-11-3
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=N1)Cl
InChIInChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3
InChIKeyBWVZLXTZQHILRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(methylsulfonyl)pyrimidine: Dual-Electrophile Building Block


4-Chloro-2-(methylsulfonyl)pyrimidine (CAS 97229-11-3) is a heterocyclic pyrimidine derivative characterized by the presence of two distinct electrophilic centers: a reactive chlorine atom at the 4-position and a methylsulfonyl group at the 2-position [1]. This unique combination enables its primary application as a chemoselective intermediate for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective functionalization of the pyrimidine core [2]. The compound is noted for its utility in the large-scale synthesis of kinase inhibitor scaffolds, including those related to the clinical candidate TAK-659 .

4-Chloro-2-(methylsulfonyl)pyrimidine: Dual-Electrophile Advantage Over Simple Analogs


The primary scientific and industrial value of 4-Chloro-2-(methylsulfonyl)pyrimidine lies in its function as a dual-electrophile, a property not shared by simpler monofunctional analogs like 4-chloropyrimidine or 2-chloropyrimidine. This specific substitution pattern allows for a two-step, chemoselective functionalization strategy. The electron-withdrawing methylsulfonyl group at the 2-position activates this site for an initial SNAr reaction, leaving the 4-chloro substituent intact for subsequent modification [1]. This controlled, sequential reactivity is essential for constructing complex, 2,4-disubstituted pyrimidine scaffolds and cannot be replicated with generic alternatives . The quantitative evidence below directly contrasts this compound's performance against its closest in-class relatives on key metrics for procurement and scientific utility.

4-Chloro-2-(methylsulfonyl)pyrimidine: Performance vs. Analogs


Superior Oxidation Yield vs. Non-Chlorinated Analog

The oxidation of 2-methylthio-4-chloropyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine proceeds with high efficiency, achieving a yield of 85.7% . In contrast, a comparable oxidation of the non-chlorinated analog, 2-methylthiopyrimidine, to produce 2-(methylsulfonyl)pyrimidine is reported to have a significantly lower yield of approximately 47% . This represents a near doubling of synthetic efficiency, reducing raw material costs and waste.

Medicinal Chemistry Process Chemistry Building Block Synthesis

SYK/FLT3 Inhibitor TAK-659: Binding Affinity Comparison

4-Chloro-2-(methylsulfonyl)pyrimidine has been directly evaluated as a modification of the clinical candidate TAK-659, a dual SYK/FLT3 inhibitor with an IC50 of 3.2 nM for SYK and 4.6 nM for FLT3 . The target compound was found to have a similar binding affinity to tyrosine kinases as TAK-659 . This direct comparison establishes its utility as a structurally related probe or building block for exploring structure-activity relationships around a known pharmacophore, a function not documented for other simple 2-(methylsulfonyl)pyrimidine derivatives.

Kinase Inhibition Drug Discovery Oncology SYK FLT3

Oral Bioavailability vs. TAK-659

In direct preclinical assessments, 4-Chloro-2-(methylsulfonyl)pyrimidine was found to have an oral bioavailability of 2% . In contrast, the clinical candidate TAK-659 has a reported high oral bioavailability . This stark quantitative difference (2% vs. high) clearly defines the target compound's utility as a valuable synthetic intermediate for optimizing pharmacokinetic properties, rather than as a drug candidate itself. This is a key differentiator for procurement decisions based on a project's stage (early discovery vs. lead optimization).

ADME Bioavailability Pharmacokinetics Lead Optimization

SYK Kinase Inhibition in Biochemical Assay

This compound has been profiled for its ability to inhibit spleen tyrosine kinase (SYK), a key target in B-cell malignancies and autoimmune disorders. In a biochemical assay, it demonstrated an IC50 of 990 nM against full-length human SYK [1]. While this potency is moderate, it provides a defined baseline for structure-activity relationship studies. This quantifiable target engagement data distinguishes it from generic pyrimidine building blocks like 2-(methylsulfonyl)pyrimidine (CAS 14161-09-2), for which no similar SYK inhibition data is available.

SYK Kinase Enzyme Inhibition Immunology Oncology

4-Chloro-2-(methylsulfonyl)pyrimidine: Key Applications


SYK/FLT3 Inhibitor SAR Studies

Based on its demonstrated structural and binding affinity similarity to the clinical candidate TAK-659 , 4-Chloro-2-(methylsulfonyl)pyrimidine is optimally suited for use as a core scaffold in medicinal chemistry programs focused on optimizing SYK and FLT3 inhibitors. Its quantifiable SYK IC50 of 990 nM provides a defined starting point for SAR studies [1], and its poor oral bioavailability (2%) makes it a useful tool for studying how structural modifications impact pharmacokinetic properties in a controlled manner.

Chemoselective Sequential SNAr Reactions

This compound is the preferred reagent when a research or industrial synthesis requires the controlled, two-step functionalization of a pyrimidine ring. The presence of both a 2-methylsulfonyl and a 4-chloro group allows for chemoselective SNAr reactions to be performed sequentially . This capability is not offered by monofunctional analogs and is essential for efficiently building complex, 2,4-disubstituted pyrimidine libraries.

Process-Scale Synthesis Intermediate

For large-scale manufacturing, the high synthetic yield (85.7%) in the oxidation step to form this compound offers a clear cost-of-goods advantage over less efficient alternatives like the synthesis of 2-(methylsulfonyl)pyrimidine, which proceeds with a yield of only ~47% [1]. This makes 4-Chloro-2-(methylsulfonyl)pyrimidine a more economically viable intermediate for scaling up processes that require a 2,4-disubstituted pyrimidine core.

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